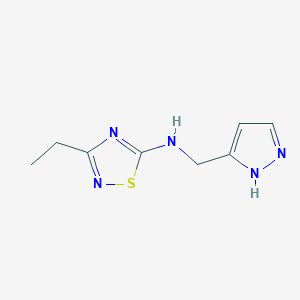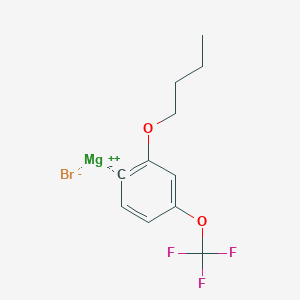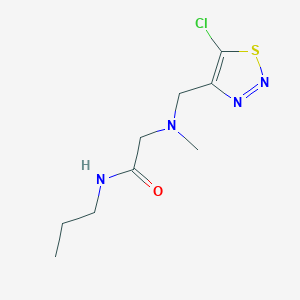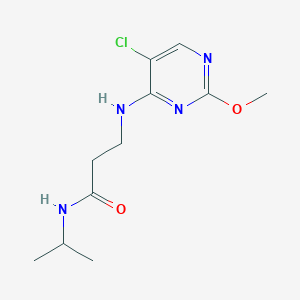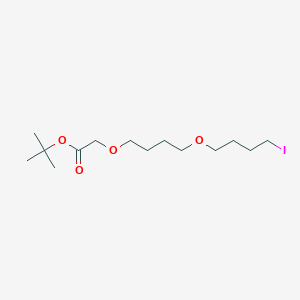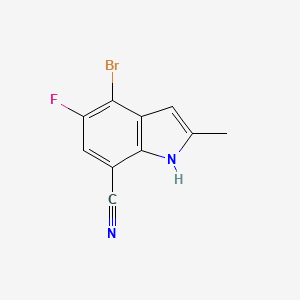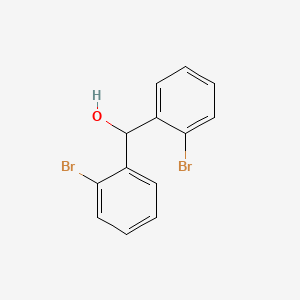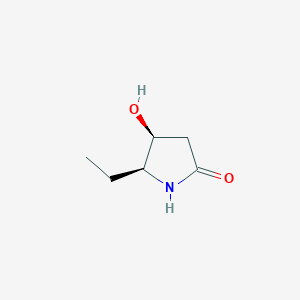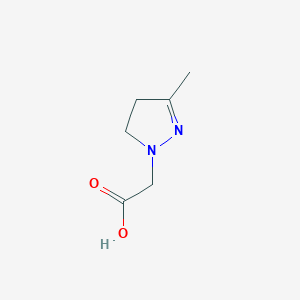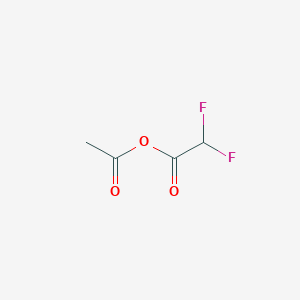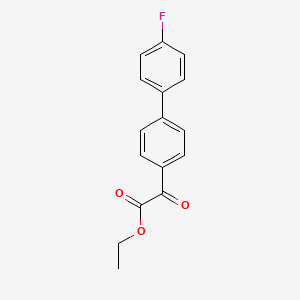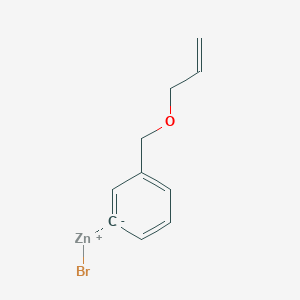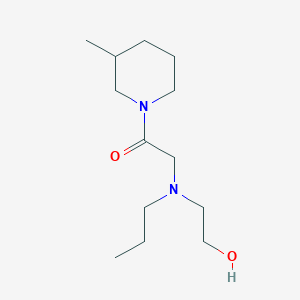
2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a hydroxyethyl group, a propylamino group, and a methylpiperidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxyethyl Group: This can be achieved through the reaction of an appropriate alcohol with an alkylating agent under basic conditions.
Introduction of the Propylamino Group: This step involves the reaction of a suitable amine with a propyl halide in the presence of a base.
Attachment of the Methylpiperidinyl Group: This can be done through a nucleophilic substitution reaction where a piperidine derivative reacts with a methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and solvents are carefully chosen to optimize the reaction rates and selectivity.
化学反应分析
Types of Reactions
2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The amino and piperidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone or aldehyde, while reduction can regenerate the original alcohol.
科学研究应用
2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-((2-Hydroxyethyl)(methyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one
- 2-((2-Hydroxyethyl)(ethyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one
- 2-((2-Hydroxyethyl)(butyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one
Uniqueness
What sets 2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C13H26N2O2 |
|---|---|
分子量 |
242.36 g/mol |
IUPAC 名称 |
2-[2-hydroxyethyl(propyl)amino]-1-(3-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C13H26N2O2/c1-3-6-14(8-9-16)11-13(17)15-7-4-5-12(2)10-15/h12,16H,3-11H2,1-2H3 |
InChI 键 |
GTTJEIJRDBHTPG-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCO)CC(=O)N1CCCC(C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


